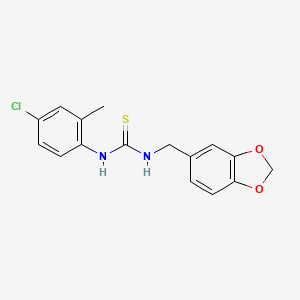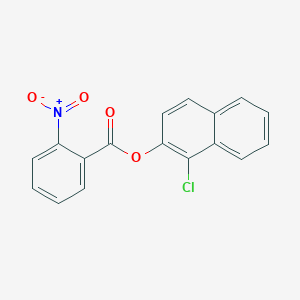
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid, also known as CF3, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various studies, indicating its potential to be used as a therapeutic agent in the future.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid has been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potential candidate for the development of new drugs. However, one limitation of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid is that it is a relatively new compound, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid and its potential applications in drug discovery and development.
Méthodes De Synthèse
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-fluorophenol with 2,4-dichloro-5-methylpyrimidine to form 4-fluoro-2-(2,4-dichloro-5-methylpyrimidin-4-yloxy)phenol. This intermediate is then reacted with 4,6-dimethyl-2-chloronicotinic acid to form 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid.
Applications De Recherche Scientifique
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid has also been shown to inhibit the activity of certain enzymes, which could be useful in the treatment of various diseases.
Propriétés
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c1-7-11(14(18)19)13(17-8(2)12(7)15)20-10-5-3-9(16)4-6-10/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGIIUIVVCWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)


![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)


![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)
![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)